FRAX597 is categorized as an ATP-competitive inhibitor and belongs to the class of pyridopyrimidinones. It exhibits high potency against group I PAKs, with IC50 values of 8 nM for PAK1, 13 nM for PAK2, and 19 nM for PAK3 . The compound has been sourced from various research studies that highlight its therapeutic potential in oncology.
The synthesis of FRAX597 was achieved through a traditional structure-activity relationship approach. Initial hits were identified from a library of 12,000 small molecules screened against PAK1. Subsequent optimization involved modifying the chemical structure to enhance potency and selectivity towards group I PAKs. Notably, the introduction of an aryl group at the 6-position of the pyridopyrimidinone core significantly improved its inhibitory properties .
The synthesis process included multiple steps:
The molecular structure of FRAX597 reveals a complex arrangement that includes a pyrido[2,3-d]pyrimidin-7-one core, which mimics the adenine base of ATP. This structural similarity facilitates its competitive inhibition at the ATP binding site of PAKs .
The crystal structure determined at 2 Å resolution shows that FRAX597 forms critical hydrogen bonds with the hinge region of PAK1, contributing to its inhibitory action. The specific orientation allows for effective interaction with key residues within the active site .
FRAX597 undergoes various chemical reactions typical for small organic molecules:
These reactions can be influenced by environmental factors such as pH, temperature, and presence of catalysts or other reagents.
FRAX597 exerts its effects primarily through competitive inhibition of group I p21-activated kinases by binding to their ATP-binding sites. This binding prevents phosphorylation events critical for downstream signaling pathways involved in cell proliferation and survival. In particular, it has shown efficacy in impairing schwannoma development in vivo and reducing pancreatic cancer cell growth when combined with gemcitabine chemotherapy .
FRAX597 is characterized by:
Relevant data indicate that FRAX597 retains its biological activity across a range of concentrations typically used in laboratory settings .
FRAX597 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3